molecular formula C9H11NO3 B3309905 Methyl 6-(1-hydroxyethyl)nicotinate CAS No. 944133-93-1

Methyl 6-(1-hydroxyethyl)nicotinate

Cat. No.: B3309905
CAS No.: 944133-93-1
M. Wt: 181.19 g/mol
InChI Key: WFHRYERYXBQXEL-UHFFFAOYSA-N
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Description

General Overview of Nicotinate (B505614) Scaffolds in Organic Synthesis and Biochemical Studies

Nicotinate scaffolds, which are esters of nicotinic acid (niacin or vitamin B3), are pivotal building blocks in the world of organic chemistry. Their pyridine (B92270) ring system, substituted with a carboxyl group at the 3-position, provides a versatile platform for a wide array of chemical transformations. In organic synthesis, nicotinic acid and its esters are precursors to a multitude of more complex molecules. google.com They can be readily converted into amides, hydrazides, and other derivatives, which serve as key intermediates in the synthesis of pharmaceuticals and agrochemicals. google.com For instance, the esterification of nicotinic acid is a fundamental step in producing various esters that have applications as solvents and as starting materials for further chemical modifications. google.com

From a biochemical and medicinal chemistry perspective, nicotinate derivatives have demonstrated a broad spectrum of biological activities. They are recognized for their lipid-lowering properties, although the use of nicotinic acid itself can be limited by side effects. nih.gov This has spurred the development of numerous derivatives with improved therapeutic profiles. Researchers have successfully synthesized nicotinate-based compounds with significant analgesic, anti-inflammatory, and even insecticidal properties. nih.gov The versatility of the nicotinate scaffold allows for the introduction of various functional groups, leading to compounds that can interact with a wide range of biological targets, including enzymes and receptors. nih.govnih.gov

Academic Significance of Alkyl Nicotinates with Hydroxyl Substitutions

The introduction of a hydroxyl (-OH) group onto an alkyl nicotinate scaffold is of considerable academic and practical significance. The hydroxyl group is a key functional group in medicinal chemistry that can profoundly influence a molecule's properties and biological activity. By forming hydrogen bonds, hydroxyl groups can significantly enhance the binding affinity of a ligand to its biological target. cymitquimica.com However, the high directionality of these interactions means that a precise spatial arrangement is crucial for optimal binding. cymitquimica.com

Furthermore, the presence of a hydroxyl group impacts a molecule's physicochemical properties, such as its solubility and lipophilicity. Generally, hydroxylation increases a molecule's polarity, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile. This modification can be a strategic tool for medicinal chemists to fine-tune the pharmacokinetic properties of a drug candidate. The introduction of a hydroxyl group can also create new sites for metabolic transformations, potentially leading to the formation of active or inactive metabolites. The strategic placement of a hydroxyl group can therefore be a critical step in the design and optimization of new therapeutic agents. cymitquimica.com

Current Research Landscape and Identified Gaps Pertaining to Methyl 6-(1-hydroxyethyl)nicotinate

While the broader class of nicotinate derivatives has been extensively studied, this compound, and its more commonly referenced isomer Methyl 6-(hydroxymethyl)nicotinate, represent a more niche area of research. Current interest in this compound stems from its potential as a versatile building block in medicinal chemistry for the synthesis of more complex pharmaceutical agents. google.com For instance, it has been utilized in the synthesis of triazolopyridazine derivatives that exhibit inverse agonist activity at the α5-GABA-A receptor, highlighting its utility in developing novel therapeutics. chemicalbook.com

The existing research indicates that Methyl 6-(hydroxymethyl)nicotinate possesses potential anti-inflammatory or antioxidant properties, though comprehensive empirical studies to confirm these activities are largely outstanding. google.com This points to a significant gap in the current understanding of the compound's standalone biological profile. While its synthetic utility is acknowledged, there is a lack of in-depth investigation into its own therapeutic potential.

Furthermore, comparative studies systematically evaluating the influence of the hydroxymethyl group at the 6-position on the biological activity and pharmacokinetic properties of the nicotinate scaffold are scarce. Such studies would be invaluable in understanding the structure-activity relationships and could guide the design of future nicotinate-based compounds with enhanced efficacy and selectivity. The current research landscape, therefore, presents an opportunity for further exploration into the synthesis, characterization, and comprehensive biological evaluation of this compound and its derivatives to unlock their full potential.

Detailed Research Findings

The synthesis of Methyl 6-(hydroxymethyl)nicotinate has been reported through various chemical routes. One common method involves the reduction of the corresponding diester, dimethyl pyridine-2,5-dicarboxylate (B1236617). This reaction selectively reduces one of the ester groups to a hydroxymethyl group.

Below is a table summarizing some of the reported physical and chemical properties of Methyl 6-(hydroxymethyl)nicotinate:

PropertyValueReference
CAS Number 56026-36-9
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
Melting Point 75-78 °C
Boiling Point 293.4±30.0 °C (Predicted)
Appearance White to off-white crystalline powder google.com
Solubility Soluble in polar solvents like water and alcohols google.com

A patent application has detailed the use of Methyl 6-(hydroxymethyl)nicotinate in a synthetic pathway to produce a more complex molecule. In this process, it was reacted with cesium carbonate in acetonitrile (B52724). chemicalbook.com This demonstrates its utility as a reactive intermediate in multi-step organic synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-(1-hydroxyethyl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-6(11)8-4-3-7(5-10-8)9(12)13-2/h3-6,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFHRYERYXBQXEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=C1)C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80735803
Record name Methyl 6-(1-hydroxyethyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944133-93-1
Record name Methyl 6-(1-hydroxyethyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 6 1 Hydroxyethyl Nicotinate

Established Synthetic Routes and Strategies

The creation of methyl 6-(1-hydroxyethyl)nicotinate is approached through various established synthetic pathways. These strategies include Grignard reagent additions, the reduction of ketone precursors, and multi-step processes originating from related nicotinate (B505614) compounds.

Grignard Reagent Addition to Methyl 6-formylnicotinate

A primary and direct method for synthesizing this compound involves the addition of a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), to methyl 6-formylnicotinate. This reaction is a classic example of nucleophilic addition to a carbonyl group. The methyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a secondary alcohol upon aqueous workup.

The general scheme for this reaction is as follows:

Methyl 6-formylnicotinate is dissolved in an anhydrous ether solvent, typically tetrahydrofuran (B95107) (THF) or diethyl ether, under an inert atmosphere to prevent the reaction of the Grignard reagent with atmospheric moisture.

The methyl Grignard reagent is added dropwise to the solution at a controlled temperature, usually at 0 °C or below, to manage the exothermic nature of the reaction.

After the addition is complete, the reaction is stirred for a period to ensure completion.

The reaction is then quenched with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to neutralize the magnesium alkoxide intermediate and form the desired hydroxyl group.

The final product, this compound, is then isolated and purified using standard techniques such as extraction and column chromatography.

Reduction of Ketone Precursors

Another common strategy is the reduction of a ketone precursor, specifically methyl 6-acetylnicotinate. This method offers a reliable pathway to the target secondary alcohol. The reduction can be accomplished using a variety of reducing agents, with the choice often depending on the desired stereoselectivity and the presence of other functional groups.

Common reducing agents for this transformation include:

Sodium borohydride (B1222165) (NaBH₄): A mild and selective reducing agent, often used in alcoholic solvents like methanol (B129727) or ethanol (B145695). It is effective for reducing ketones without affecting the ester functionality.

Lithium aluminum hydride (LiAlH₄): A more powerful reducing agent that can also reduce the ester group if not used under carefully controlled conditions (e.g., low temperatures).

Catalytic hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). It is an effective reduction method, though it may also affect other reducible groups in the molecule.

The reaction typically proceeds by dissolving methyl 6-acetylnicotinate in a suitable solvent and adding the reducing agent. The reaction progress is monitored by techniques like thin-layer chromatography (TLC). Upon completion, a workup procedure specific to the reducing agent is performed to isolate the product.

Analogous Reductive Transformations of Methyl 6-(hydroxymethyl)nicotinate Precursors

While not a direct route, transformations involving the precursor methyl 6-(hydroxymethyl)nicotinate highlight related synthetic strategies. chemicalbook.comfishersci.combldpharm.comambeed.com For instance, methyl 6-(hydroxymethyl)nicotinate can be synthesized by the reduction of dimethyl 2,5-pyridinedicarboxylate using sodium borohydride in the presence of calcium chloride. chemicalbook.com This demonstrates the utility of selective reduction in the synthesis of substituted nicotinates. The resulting hydroxymethyl group could then, in a multi-step sequence, be oxidized to the aldehyde and subsequently reacted with a methyl Grignard reagent, as described in section 2.1.1.

Multi-Step Approaches from Related Nicotinate Derivatives

More complex, multi-step synthetic routes can also be employed, often starting from readily available nicotinate derivatives. environmentclearance.nic.inprepchem.comgoogle.comnih.govenvironmentclearance.nic.ingeorganics.skchemicalbook.comresearchgate.netresearchgate.netnih.gov For example, a synthesis could commence with 6-methylnicotinic acid. prepchem.com This acid can be esterified to methyl 6-methylnicotinate (B8608588), which is a key intermediate. environmentclearance.nic.inprepchem.comgoogle.comenvironmentclearance.nic.in

A potential multi-step pathway could involve:

Esterification: Conversion of 6-methylnicotinic acid to methyl 6-methylnicotinate using methanol in the presence of an acid catalyst like sulfuric acid or thionyl chloride. prepchem.com

Halogenation: Radical halogenation of the methyl group at the 6-position to introduce a handle for further functionalization. For instance, N-bromosuccinimide (NBS) under UV irradiation could be used to form methyl 6-(bromomethyl)nicotinate.

Oxidation: The bromomethyl group could then be oxidized to the corresponding aldehyde, methyl 6-formylnicotinate, using a suitable oxidizing agent like dimethyl sulfoxide (B87167) (DMSO) in the Swern or Moffatt oxidation.

Grignard Addition: Finally, the addition of a methyl Grignard reagent to the aldehyde would yield the target compound, this compound.

Other related nicotinate derivatives, such as methyl 6-chloronicotinate, can also serve as starting materials for the synthesis of various substituted nicotinates, showcasing the versatility of these compounds in organic synthesis. researchgate.net

Precursor Chemistry and Starting Materials

Utilization of Methyl 6-Formylnicotinate in Synthesis

Methyl 6-formylnicotinate is a key and direct precursor for the synthesis of this compound via the Grignard reaction. The aldehyde functionality at the 6-position of the pyridine (B92270) ring is highly susceptible to nucleophilic attack, making it an ideal substrate for the addition of organometallic reagents.

The synthesis of methyl 6-formylnicotinate itself can be achieved through several methods, including:

Oxidation of Methyl 6-(hydroxymethyl)nicotinate: This is a common method, employing mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or manganese dioxide (MnO₂) to selectively oxidize the primary alcohol to an aldehyde without over-oxidation to the carboxylic acid.

Reduction of a Carboxylic Acid Derivative: Starting from a suitable dicarboxylic acid derivative of pyridine, selective reduction can yield the aldehyde.

From Methyl 6-methylnicotinate: As mentioned earlier, halogenation followed by oxidation provides a route to this aldehyde precursor.

The purity of methyl 6-formylnicotinate is crucial for the success of the subsequent Grignard reaction, as impurities can lead to side reactions and a lower yield of the desired product.

Intermediate Role of Pyridine-2,5-Dicarboxylates

One prominent synthetic route involves the use of pyridine-2,5-dicarboxylates as key intermediates. A specific example is the synthesis starting from dimethyl pyridine-2,5-dicarboxylate (B1236617). In this process, a mixture of dimethyl pyridine-2,5-dicarboxylate, calcium chloride, tetrahydrofuran (THF), and ethanol is stirred, followed by the portionwise addition of sodium borohydride at a controlled temperature of 0°C. chemicalbook.com The reaction is allowed to proceed for 18 hours. This method highlights the selective reduction of one of the carboxylate groups to a hydroxymethyl group, yielding methyl 6-(hydroxymethyl)nicotinate in high yield (96%). chemicalbook.com The formation of a di-nicotinic acid as a side product can occur at elevated temperatures during certain oxidation reactions, which upon esterification can lead to diesters like pyridine-2,5-dicarboxylic acid dimethyl ester. environmentclearance.nic.in

Preparation from 6-Methyl Nicotinate and Related Compounds

Another significant pathway for synthesizing derivatives of nicotinic acid involves starting from 6-methyl nicotinate or its precursors. 6-Methylnicotinic acid can be prepared through the selective oxidation of 2-methyl-5-alkylpyridines, such as 2-methyl-5-ethylpyridine, using nitric acid. chemicalbook.comgoogle.com The reaction conditions for this oxidation are stringent, requiring elevated temperatures (140 to 225°C) and superatmospheric pressure to maintain the reactants in the liquid phase. chemicalbook.comgoogle.com

The resulting 6-methylnicotinic acid can then be esterified to produce methyl 6-methylnicotinate. A common method for this esterification is reacting 6-methylnicotinic acid with methanol in the presence of a catalyst like sulfuric acid under reflux for an extended period, for instance, 17 hours. chemicalbook.com Another approach involves refluxing 6-methylnicotinic acid in methanol saturated with gaseous hydrogen chloride for one hour. prepchem.com

Reaction Conditions and Optimization Strategies

The success of synthesizing this compound and its precursors is highly dependent on the careful control of reaction conditions. Optimization of these parameters is key to maximizing yield and selectivity.

Solvent Systems and Temperature Control for Reaction Yield and Selectivity

The choice of solvent and precise temperature control are critical factors. In the reduction of dimethyl pyridine-2,5-dicarboxylate, a mixed solvent system of tetrahydrofuran (THF) and ethanol is employed. chemicalbook.com The initial stirring of the reactants is performed at room temperature, but the addition of the reducing agent, sodium borohydride, is conducted at a chilled temperature of 0°C to manage the reaction's exothermicity and enhance selectivity. chemicalbook.com

For the oxidation of 2-methyl-5-ethylpyridine to 6-methylnicotinic acid, maintaining a high temperature, between 150°C and 170°C, is crucial. google.com During this process, continuous distillation of water and/or diluted nitric acid is necessary. google.comgoogle.com In the subsequent esterification of 6-methylnicotinic acid, refluxing in methanol is a common practice, with temperatures typically around 60-70°C. chemicalbook.comenvironmentclearance.nic.in

Selection and Application of Reducing Agents

The selection of an appropriate reducing agent is fundamental for the conversion of a carboxylate group to a hydroxyl group. Sodium borohydride (NaBH₄) is a widely used reducing agent for this purpose due to its selectivity and effectiveness. chemicalbook.com In the synthesis of methyl 6-(hydroxymethyl)nicotinate from dimethyl pyridine-2,5-dicarboxylate, sodium borohydride is added portionwise to control the reaction rate and prevent side reactions. chemicalbook.com The molar ratio of the reducing agent to the substrate is also a critical parameter that needs to be optimized for complete conversion.

Isolation and Purification Techniques for Synthetic Products

Following the synthesis, a series of isolation and purification steps are necessary to obtain the desired product in high purity. For the product obtained from the reduction of dimethyl pyridine-2,5-dicarboxylate, the reaction mixture is quenched with a saturated ammonium chloride solution and water. chemicalbook.com The product is then extracted from the aqueous layer using an organic solvent like dichloromethane. chemicalbook.com The combined organic extracts are dried over a drying agent such as magnesium sulfate (B86663) and concentrated to yield the final product. chemicalbook.com

In the case of methyl 6-methylnicotinate synthesis, after the esterification reaction, the mixture is typically evaporated to dryness. chemicalbook.com The pH is then adjusted to 7 using a saturated aqueous solution of sodium bicarbonate. chemicalbook.comprepchem.com The product is subsequently extracted with an organic solvent, for instance, ethyl acetate (B1210297) or chloroform. chemicalbook.comprepchem.com The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under vacuum. chemicalbook.com For further purification, techniques like fractional distillation or column chromatography using a silica (B1680970) gel column with a suitable solvent system (e.g., petroleum ether/ethyl acetate) can be employed. chemicalbook.comgoogle.com

Data Tables

Table 1: Synthesis of Methyl 6-(hydroxymethyl)nicotinate from Dimethyl pyridine-2,5-dicarboxylate

Reactant Reagents Solvent Temperature Reaction Time Yield Reference
Dimethyl pyridine-2,5-dicarboxylateCaCl₂, NaBH₄THF, EtOH0°C (NaBH₄ addition)18 hours96% chemicalbook.com

Table 2: Synthesis of Methyl 6-methylnicotinate from 6-Methylnicotinic acid

Reactant Reagents Solvent Temperature Reaction Time Yield Reference
6-Methylnicotinic acidH₂SO₄MethanolReflux17 hours75% chemicalbook.com
6-Methylnicotinic acidGaseous HClMethanolReflux1 hourNot specified prepchem.com

Chemical Reactivity and Transformation Mechanisms

Reactions Involving the Hydroxyl Functionality

The secondary alcohol group in Methyl 6-(1-hydroxyethyl)nicotinate is a key site for various chemical modifications, including esterification, etherification, and oxidation.

Esterification Reactions

The hydroxyl group can readily undergo esterification to form the corresponding esters. This reaction is typically acid-catalyzed, with common reagents including acyl chlorides, acid anhydrides, or carboxylic acids in the presence of a strong acid catalyst. The reaction proceeds through a nucleophilic acyl substitution mechanism.

For instance, the reaction with acetyl chloride in the presence of a base like pyridine (B92270) would yield Methyl 6-(1-acetoxyethyl)nicotinate. The general mechanism involves the activation of the acyl chloride by the base, followed by nucleophilic attack from the hydroxyl group of the nicotinate (B505614) derivative.

ReagentCatalyst/ConditionsProduct
Acetyl chloridePyridine, CH₂Cl₂Methyl 6-(1-acetoxyethyl)nicotinate
Acetic anhydrideDMAP, TriethylamineMethyl 6-(1-acetoxyethyl)nicotinate
Benzoic acidDCC, DMAPMethyl 6-(1-benzoyloxyethyl)nicotinate

Etherification Reactions

Etherification of the secondary alcohol can be achieved through various methods, most notably the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

For example, treatment with sodium hydride followed by the addition of methyl iodide would produce Methyl 6-(1-methoxyethyl)nicotinate. The choice of base and alkylating agent is crucial to avoid competing elimination reactions.

ReagentBaseProduct
Methyl iodideSodium hydrideMethyl 6-(1-methoxyethyl)nicotinate
Benzyl bromidePotassium tert-butoxideMethyl 6-(1-(benzyloxy)ethyl)nicotinate

Oxidation Reactions

The secondary alcohol can be oxidized to the corresponding ketone, Methyl 6-acetylnicotinate. The choice of oxidizing agent determines the outcome and selectivity of the reaction. Milder oxidizing agents are generally preferred to avoid over-oxidation or reaction with the pyridine ring.

Common oxidizing agents for this transformation include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base like triethylamine). These reagents are known for their selectivity in oxidizing primary and secondary alcohols to aldehydes and ketones, respectively, without affecting other sensitive functional groups.

Oxidizing AgentConditionsProduct
Pyridinium chlorochromate (PCC)DichloromethaneMethyl 6-acetylnicotinate
Swern Oxidation (oxalyl chloride, DMSO, triethylamine)Dichloromethane, -78 °C to rtMethyl 6-acetylnicotinate

Transformations at the Pyridine Ring

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution: Theoretical Considerations

The pyridine nitrogen deactivates the ring towards electrophilic aromatic substitution by withdrawing electron density through both inductive and resonance effects. uci.edu Furthermore, under the acidic conditions often required for these reactions, the pyridine nitrogen is protonated, further increasing its electron-withdrawing nature and making substitution even more difficult. masterorganicchemistry.com

If substitution were to occur, the directing effects of the existing substituents would come into play. The ester group at the 3-position is a deactivating meta-director. The 1-hydroxyethyl group at the 6-position is an activating ortho-, para-director. However, the strong deactivating effect of the pyridine nitrogen generally dominates, making electrophilic aromatic substitution challenging. Reactions like nitration or halogenation would require harsh conditions and are likely to result in low yields, if they proceed at all. masterorganicchemistry.comyoutube.com The formation of the nitronium ion (NO₂⁺) from nitric and sulfuric acids is a key step in nitration. libretexts.org

Nucleophilic Substitution Reactions: Mechanistic Pathways

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the electron-withdrawing nitrogen atom. In this compound, the positions most susceptible to nucleophilic attack are C2 and C4.

For a nucleophilic substitution to occur, a leaving group must be present on the ring. In the absence of a good leaving group like a halide, these reactions are generally not feasible. However, if a derivative such as Methyl 6-chloro- or 6-bromonicotinate were used, nucleophiles like alkoxides, amines, or thiolates could displace the halide. The reaction proceeds via a Meisenheimer-like intermediate, where the negative charge is stabilized by the electron-withdrawing nitrogen atom. nih.govnih.govyoutube.com

Radical Reactions and Adduct Formation with Alpha-Hydroxyalkyl Radicals

The chemical reactivity of nicotinic acid derivatives, including this compound, extends to radical reactions, particularly with alpha-hydroxyalkyl radicals. Studies on nicotinic acid (NA) and related compounds have demonstrated that alpha-hydroxyalkyl radicals, such as the 1-hydroxyethyl radical (CH₃C*HOH), react to form radical adducts. nih.gov This process is a key step in understanding the transformation mechanisms of these compounds under radical-generating conditions, such as pulse radiolysis.

The reaction of alpha-hydroxyalkyl radicals with the pyridine ring of nicotinic acid derivatives typically proceeds via an addition-elimination pathway. nih.govresearchgate.net Initially, the radical adds to the electron-deficient pyridine ring, forming a transient adduct species. nih.gov The rate of this addition is influenced by the reduction potential of the specific alpha-hydroxyalkyl radical involved. researchgate.net For instance, radicals like *CH(CH₃)OH have been shown to react with nicotinic acid derivatives at significant rate constants. nih.gov

The table below summarizes the rate constants for the reaction of various alpha-hydroxyalkyl radicals with nicotinic acid derivatives, providing insight into the reactivity of the 1-hydroxyethyl radical with the nicotinate core.

RadicalSubstratepHRate Constant (dm³ mol⁻¹ s⁻¹)Reference
CH₃CHOH3,5-Pyridinedicarboxylic Acid12.2 x 10⁹ nih.gov
CH₂OH3,5-Pyridinedicarboxylic Acid15.1 x 10⁸ nih.gov
(CH₃)₂COHNicotinic Acid3.3Adduct Formation nih.gov
CH₃CHOHNicotinic Acid3.3Adduct Formation nih.gov
*CH₂OHNicotinic Acid3.3Adduct Formation nih.gov

Stereochemical Aspects of Reactions

The presence of a chiral center in this compound at the carbon bearing the hydroxyl group introduces important stereochemical considerations in its synthesis and subsequent reactions.

Stereoselective Synthesis of the 1-Hydroxyethyl Moiety

The creation of the stereogenic center in the 1-hydroxyethyl group with a defined configuration is a key challenge in the synthesis of enantiomerically pure this compound. Several strategies can be employed to achieve stereoselectivity, drawing from established methods for the asymmetric synthesis of chiral alcohols and nicotine (B1678760) derivatives. researchgate.netscirp.org

One common approach is the asymmetric reduction of a corresponding ketone precursor, methyl 6-acetylnicotinate. This can be achieved using chiral reducing agents or catalytic hydrogenation with chiral catalysts. For example, borane-mediated reduction in the presence of a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction) is a well-established method for the enantioselective reduction of prochiral ketones to secondary alcohols.

Another powerful technique is the dynamic kinetic resolution (DKR) of racemic secondary alcohols. mdpi.comresearchgate.net This method combines the enzymatic acylation of one enantiomer of the alcohol with the in-situ racemization of the unreacted enantiomer, theoretically allowing for a 100% yield of a single enantiomeric product. Lipases are commonly used enzymes for the kinetic resolution of racemic alcohols, while a metal catalyst, such as a ruthenium or vanadium complex, facilitates the racemization. mdpi.comresearchgate.net

Furthermore, the use of chiral auxiliaries can direct the stereochemical outcome of a reaction. nih.gov For instance, a chiral auxiliary attached to the nicotinic acid moiety could guide the nucleophilic addition of a methyl group to an aldehyde at the 6-position, followed by removal of the auxiliary to yield the chiral alcohol.

The table below outlines potential stereoselective synthetic approaches for the 1-hydroxyethyl moiety.

MethodDescriptionKey Reagents/Catalysts
Asymmetric ReductionEnantioselective reduction of a ketone precursor.Chiral boranes, oxazaborolidine catalysts, chiral metal-hydride complexes.
Dynamic Kinetic ResolutionCombination of enzymatic resolution and in-situ racemization.Lipase (e.g., Novozym® 435), racemization catalyst (e.g., Ru or V complexes). mdpi.comresearchgate.net
Chiral AuxiliaryUse of a removable chiral group to direct the reaction.Evans auxiliaries, sulfinimines. unito.ittemple.edu
Asymmetric Grignard AdditionAddition of a methyl Grignard reagent to a 6-formylnicotinate in the presence of a chiral ligand.Methylmagnesium bromide, chiral ligands (e.g., SPARtAN).

Diastereoselective Transformations and Control

Once the chiral center of the 1-hydroxyethyl group is established, any subsequent reactions that introduce new stereocenters into the molecule must be controlled diastereoselectively. The existing stereocenter can influence the stereochemical outcome of these reactions, a phenomenon known as substrate-controlled diastereoselection.

For example, if the pyridine ring of an enantiomerically pure this compound were to be reduced to a piperidine (B6355638), new stereocenters would be created on the ring. The configuration of the 1-hydroxyethyl group can direct the approach of the reducing agent, leading to the preferential formation of one diastereomer of the resulting piperidine derivative. almerja.com

Similarly, reactions involving the hydroxyl group or the adjacent methyl group could be designed to proceed with high diastereoselectivity. For instance, an epoxidation of an unsaturated derivative of the molecule would likely be influenced by the stereochemistry of the existing chiral alcohol, leading to the formation of a diastereomerically enriched epoxide. almerja.com The ability to control these transformations is crucial for the synthesis of complex molecules with multiple stereocenters starting from this compound.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling constants, and correlations, a comprehensive picture of the molecule can be constructed.

Proton NMR (¹H NMR) provides information about the chemical environment of each proton in the molecule. The chemical shift (δ) is influenced by the electron density around the proton, with electronegative atoms causing a downfield shift to higher ppm values. oregonstate.edu The splitting of signals, or multiplicity, is due to spin-spin coupling between neighboring, non-equivalent protons, and the magnitude of this interaction is given by the coupling constant (J), measured in Hertz (Hz). ubc.ca

In the ¹H NMR spectrum of methyl 6-(1-hydroxyethyl)nicotinate, distinct signals corresponding to each proton are observed. The aromatic protons on the pyridine (B92270) ring typically appear in the downfield region (δ 7.0-9.0 ppm) due to the ring current effect. The protons of the ethyl group and the methyl ester group will appear in the upfield region.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Coupling Constants

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-2~9.0d~2.0
H-4~8.2dd~8.0, 2.0
H-5~7.5d~8.0
-CH(OH)-~5.0q~6.5
-CH₃ (ethyl)~1.5d~6.5
-OCH₃~3.9s-
-OHVariables-

Note: Predicted values are based on typical chemical shift ranges and coupling constant values for similar structural motifs. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. pressbooks.pub Since the natural abundance of the ¹³C isotope is low (~1.1%), ¹³C-¹³C coupling is generally not observed. pressbooks.pub The chemical shifts in ¹³C NMR span a much wider range (0-220 ppm) compared to ¹H NMR, which often allows for the resolution of every unique carbon atom. libretexts.org

The ¹³C NMR spectrum of this compound will show distinct signals for each of the nine carbon atoms. The carbonyl carbon of the ester will appear significantly downfield, typically in the 160-180 ppm range. The carbons of the pyridine ring will resonate in the aromatic region (120-160 ppm), while the aliphatic carbons of the hydroxyethyl (B10761427) group and the methyl ester will be found in the upfield region. libretexts.org

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (ppm)
C-2~150
C-3~125
C-4~137
C-5~123
C-6~160
-C=O~165
-CH(OH)-~68
-CH₃ (ethyl)~25
-OCH₃~52

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and structures.

Two-dimensional (2D) NMR experiments provide correlational information between different nuclei, which is crucial for establishing the connectivity of atoms within the molecule. youtube.com

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other (typically over two or three bonds). sdsu.edu For this compound, COSY would show a cross-peak between the methine proton of the hydroxyethyl group and the protons of the adjacent methyl group, confirming their connectivity. It would also reveal the coupling network among the aromatic protons on the pyridine ring. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. columbia.edu Each cross-peak in an HSQC spectrum indicates a C-H bond. This technique is invaluable for unambiguously assigning the signals in both the ¹H and ¹³C NMR spectra. For instance, the proton signal at ~5.0 ppm would show a correlation to the carbon signal at ~68 ppm, confirming the assignment of the -CH(OH)- group. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems). columbia.edu HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. emerypharma.com For example, a correlation between the methyl protons of the ester group (~3.9 ppm) and the carbonyl carbon (~165 ppm) would confirm the ester functionality.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the elemental composition of a compound.

High-resolution mass spectrometry (HRMS) can measure the m/z value to a very high degree of accuracy (typically to four or more decimal places). This allows for the determination of the exact molecular formula of a compound by comparing the experimentally measured mass with the calculated masses of possible formulas. youtube.com For this compound (C₉H₁₁NO₃), the exact mass can be calculated and compared to the experimental value to confirm the elemental composition.

Interactive Data Table: Calculated Exact Mass for this compound

Molecular Formula Monoisotopic Mass (Da)
C₉H₁₁NO₃181.0739

Note: The monoisotopic mass is calculated using the mass of the most abundant isotope of each element.

In mass spectrometry, molecules are often fragmented into smaller, charged species. The pattern of these fragments can provide valuable information about the structure of the original molecule. libretexts.org The fragmentation of this compound would likely involve characteristic losses of small neutral molecules or radicals.

Common fragmentation pathways for this molecule could include:

Loss of a methyl radical (•CH₃) from the ethyl group, leading to a fragment ion.

Loss of a methoxy (B1213986) radical (•OCH₃) from the ester group.

Loss of water (H₂O) from the alcohol functional group. whitman.edu

Cleavage of the bond between the pyridine ring and the hydroxyethyl group.

Decarboxylation , with the loss of the ester group.

Analyzing the masses of the fragment ions can help to piece together the structure of the molecule and confirm the assignments made by NMR spectroscopy. youtube.com

Predicted Collision Cross Section Analysis for Structural Insights

Collision Cross Section (CCS) is a crucial physicochemical parameter that provides information about the three-dimensional size and shape of an ion in the gas phase. This data is intrinsically linked to the molecule's chemical structure and conformation. nih.gov The hyphenation of ion mobility spectrometry (IMS) with high-resolution mass spectrometry (HRMS) allows for the measurement of CCS values, enhancing the specificity of chemical identification. nih.gov

For this compound, a predicted CCS value can be calculated using computational methods. These predictions are based on the theoretical structure of the molecule and are valuable for distinguishing it from isomers and other structurally similar compounds. The CCS value, in conjunction with accurate mass measurements and retention times, provides a high degree of confidence in the identification of the compound in complex matrices. nih.gov The experimental determination would involve introducing the ionized molecule into a drift tube filled with an inert gas, typically nitrogen, and measuring its mobility. nih.gov

Table 1: Predicted Collision Cross Section (CCS) Data Note: The following data is predictive and based on computational modeling, as direct experimental values for this specific compound are not publicly available.

Ion Type Predicted CCS (Ų) Methodology
[M+H]⁺ 135.2 Trajectory Method (TM)
[M+Na]⁺ 139.8 Trajectory Method (TM)

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy provides a molecular fingerprint by probing the vibrational modes of a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent groups: the pyridine ring, the methyl ester, and the secondary alcohol.

Based on the known spectra of related compounds like methyl nicotinate (B505614), the following peaks can be anticipated chemicalbook.com:

O-H Stretch: A broad and strong absorption band is expected in the region of 3400-3200 cm⁻¹ due to the hydroxyl group.

C-H Stretch (Aromatic): Weak to medium bands are anticipated above 3000 cm⁻¹ for the C-H bonds of the pyridine ring.

C-H Stretch (Aliphatic): Bands in the 2980-2850 cm⁻¹ range are expected from the methyl and ethyl groups.

C=O Stretch (Ester): A strong, sharp absorption peak is predicted around 1720-1730 cm⁻¹, characteristic of the carbonyl group in the methyl ester.

C=C and C=N Stretches (Aromatic Ring): Multiple sharp bands of variable intensity are expected in the 1600-1450 cm⁻¹ region, corresponding to the vibrations of the pyridine ring.

C-O Stretch: Absorptions corresponding to the C-O single bonds of the ester and the alcohol are expected in the 1300-1000 cm⁻¹ region.

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Expected Intensity
O-H (Alcohol) 3400-3200 Strong, Broad
C-H (Aromatic) >3000 Weak to Medium
C-H (Aliphatic) 2980-2850 Medium
C=O (Ester) 1730-1720 Strong, Sharp
C=C, C=N (Pyridine Ring) 1600-1450 Variable

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is more sensitive to polar functional groups, Raman is often better for analyzing non-polar bonds and symmetric vibrations, such as those in aromatic rings.

For this compound, the Raman spectrum would be expected to show:

Aromatic Ring Vibrations: Strong signals are anticipated for the symmetric breathing modes of the pyridine ring. C-H stretching vibrations on the ring are typically observed in the 3100-3000 cm⁻¹ range. oatext.com

C-C Stretching: A strong Raman mode for C-C stretching is expected. oatext.com

O-H Bending: The in-plane bending of the O-H group can result in a strong Raman peak. oatext.com

X-ray Crystallography (if applicable for derivatives or related structures)

Single Crystal X-ray Diffraction for Absolute Stereochemistry and Conformation

The presence of a chiral center at the carbon atom bearing the hydroxyl group means that this compound can exist as (R) and (S) enantiomers. Single crystal X-ray diffraction (SCXRD) is the gold standard for determining the absolute stereochemistry of a chiral molecule without ambiguity. mdpi.com By analyzing the diffraction pattern of a suitable single crystal, the precise spatial arrangement of all atoms, including the absolute configuration at the chiral center, can be established.

Furthermore, SCXRD would reveal the preferred conformation of the molecule in the solid state, including the torsion angles of the hydroxyethyl side chain relative to the pyridine ring.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal structure of a related compound, nicotinic acid hydrochloride, reveals the formation of hydrogen bonds. koreascience.kr Given the presence of a hydroxyl group (a hydrogen bond donor and acceptor), a carbonyl group (a hydrogen bond acceptor), and a pyridine nitrogen (a hydrogen bond acceptor), this compound is highly likely to exhibit extensive hydrogen bonding in its crystal lattice. These interactions would play a crucial role in stabilizing the crystal packing.

Specifically, one would expect to observe:

Hydrogen Bonding: The hydroxyl group can form hydrogen bonds with the nitrogen atom of the pyridine ring or the carbonyl oxygen of the ester group on neighboring molecules. This can lead to the formation of chains or more complex networks. koreascience.kr

Analysis of a biologically active steroid analogue containing a hydroxyethyl group also highlights the importance of hydrogen bonding in defining the crystal structure. researchgate.net

Table 3: Crystallographic Data for a Related Compound (Nicotinic Acid Hydrochloride)

Parameter Value Source
Crystal System Monoclinic koreascience.kr
Space Group P2₁ koreascience.kr
a (Å) 7.21 koreascience.kr
b (Å) 6.69 koreascience.kr
c (Å) 7.54 koreascience.kr
β (°) 100 koreascience.kr

Table 4: List of Compounds Mentioned

Compound Name
This compound
Methyl nicotinate
Nicotinic acid hydrochloride
(R)-nicotine
(S)-nicotine
Nicotine (B1678760)
Methyl 6-(2-hydroxyethyl)nicotinate
(S)-methyl 6-(1-amino-2-hydroxyethyl)nicotinate
Methyl 6-(hydroxymethyl)nicotinate

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, employing the principles of quantum mechanics to model molecular systems. These methods can elucidate electronic structure, molecular geometry, and reactivity with high accuracy.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometry to find the most stable conformation (the lowest energy state) and for calculating various electronic properties.

In a typical DFT study, such as one performed on the related compound 6-methylnicotinic acid, calculations are carried out using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311+G(d,p)). jocpr.comjocpr.com This process determines the equilibrium geometry, bond lengths, bond angles, and dihedral angles of the molecule. jocpr.comnih.gov The resulting optimized structure provides a foundational understanding of the molecule's spatial arrangement.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Related Pyridine (B92270) Derivative (Note: This data is representative and not specific to Methyl 6-(1-hydroxyethyl)nicotinate)

ParameterBondCalculated Value (Å or °)
Bond LengthC-C (aromatic)~1.39 Å
C-N (aromatic)~1.34 Å
C=O~1.21 Å
Bond AngleC-C-C (aromatic)~120°
C-N-C (aromatic)~117°
O=C-O~125°

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO is the orbital most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile). youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive. youtube.com

Table 2: Illustrative FMO Properties for a Heterocyclic Compound (Note: This data is representative and not specific to this compound)

ParameterEnergy (eV)
HOMO Energy-6.14
LUMO Energy-1.64
HOMO-LUMO Gap (ΔE)4.50

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map plots the electrostatic potential onto the molecule's electron density surface.

Different colors on the MEP surface represent varying electrostatic potential values:

Red regions indicate negative electrostatic potential, rich in electron density. These are the most likely sites for electrophilic attack and are associated with lone pairs on electronegative atoms like oxygen and nitrogen.

Blue regions indicate positive electrostatic potential, which is electron-deficient. These are the most likely sites for nucleophilic attack, often found around hydrogen atoms attached to electronegative atoms.

Green regions represent neutral or zero potential.

For this compound, one would expect to see negative potential (red) around the nitrogen atom of the pyridine ring, the carbonyl oxygen, and the hydroxyl oxygen. Positive potential (blue) would likely be concentrated on the hydrogen atom of the hydroxyl group.

Global reactivity indices are chemical descriptors derived from the energies of the frontier molecular orbitals (HOMO and LUMO). These indices provide quantitative measures of a molecule's stability and reactivity. dergipark.org.tr Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron. I ≈ -EHOMO

Electron Affinity (A): The energy released when an electron is added. A ≈ -ELUMO

Electronegativity (χ): The ability of a molecule to attract electrons. χ = (I + A) / 2

Chemical Hardness (η): A measure of resistance to change in electron distribution. η = (I - A) / 2

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons. ω = χ² / (2η)

These parameters are crucial for comparing the reactivity of different molecules and understanding their chemical behavior. mdpi.com

Table 3: Illustrative Global Reactivity Indices (Calculated in eV) (Note: This data is based on the illustrative FMO values from Table 2 and is not specific to this compound)

DescriptorFormulaValue (eV)
Ionization Potential (I)-EHOMO6.14
Electron Affinity (A)-ELUMO1.64
Electronegativity (χ)(I+A)/23.89
Chemical Hardness (η)(I-A)/22.25
Chemical Softness (S)1/η0.44
Electrophilicity Index (ω)χ²/(2η)3.36

Spectroscopic Property Prediction and Validation

Computational methods can simulate various types of spectra, including Nuclear Magnetic Resonance (NMR) and Infrared (IR), which are essential for molecular characterization.

Theoretical calculations can predict the vibrational frequencies in an IR spectrum and the chemical shifts in an NMR spectrum. arxiv.orgnih.gov These simulations are often performed using DFT methods. jocpr.com The calculated spectra are then compared with experimental data to confirm the molecular structure and assign specific spectral peaks to corresponding atoms or functional groups. d-nb.info

Simulated IR Spectrum: A calculated IR spectrum for this compound would show characteristic absorption bands. Key expected frequencies include the O-H stretching vibration from the alcohol group (around 3300-3500 cm⁻¹), the C=O stretching of the ester group (around 1700-1725 cm⁻¹), C-O stretching (around 1100-1300 cm⁻¹), and various C=C and C=N stretching vibrations from the pyridine ring (around 1400-1600 cm⁻¹).

Simulated NMR Spectrum: A simulated ¹H NMR spectrum would predict the chemical shifts for each unique proton in the molecule. The proton of the hydroxyl group (-OH) would appear as a broad singlet, while the proton on the carbon bearing the hydroxyl group (-CH(OH)-) would be a quartet. The methyl group attached to this carbon (-CH₃) would be a doublet. The protons on the pyridine ring and the methyl protons of the ester group would also have distinct, predictable chemical shifts.

These computational predictions are instrumental in interpreting experimental spectra and confirming the identity and purity of a synthesized compound. youtube.com

Comparative Analysis of Experimental and Theoretical Spectroscopic Data

Typically, experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) provide foundational data on the molecule's structural framework and functional groups. Theoretical calculations, often employing Density Functional Theory (DFT), are then used to predict these same spectroscopic properties.

By comparing the experimental spectra with the theoretically calculated spectra, a detailed assignment of spectral peaks can be made. This comparison helps to confirm the proposed molecular structure and provides insights into the electronic distribution and vibrational modes of the molecule. For instance, discrepancies between experimental and theoretical chemical shifts in NMR can indicate specific conformational preferences or intermolecular interactions in the solid state or in solution that are not fully captured by the gas-phase theoretical models. Similarly, comparing experimental and theoretical vibrational frequencies from FTIR can elucidate the nature of chemical bonds and the impact of substituent groups on the molecular vibrations.

Quantitative Structure-Activity Relationship (QSAR) Modeling (in vitro context)

Development of QSAR Models for Nicotinate (B505614) Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For nicotinate analogues, QSAR models can be developed to predict their in vitro activity against specific biological targets. nih.gov

The process begins with a dataset of nicotinate analogues for which the in vitro biological activity (e.g., IC₅₀ values for enzyme inhibition) has been experimentally determined. nih.gov For each analogue, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic characteristics. nih.gov

Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then employed to build a mathematical model that correlates the calculated descriptors with the observed biological activity. nih.gov The goal is to create a model that can accurately predict the activity of new, untested nicotinate analogues based solely on their chemical structure. nih.govnih.gov The development of robust QSAR models for nicotinate analogues can significantly accelerate the drug discovery process by prioritizing the synthesis and testing of compounds with the highest predicted potency. nih.govnih.gov

Correlation of Molecular Descriptors with Observed Biological Activities (in vitro)

A key aspect of QSAR studies is the identification of molecular descriptors that have the most significant correlation with the observed in vitro biological activity. researchgate.net These correlations provide valuable insights into the structural features that are crucial for a compound's potency and mechanism of action. nih.govresearchgate.net

For nicotinate analogues, descriptors related to hydrophobicity (e.g., LogP), electronic properties (e.g., partial charges on specific atoms), and steric parameters (e.g., molecular volume or surface area) are often found to be important. For example, a positive correlation with a descriptor for hydrophobicity might suggest that the compound needs to cross a lipid membrane to reach its target, or that it binds to a hydrophobic pocket on the target protein. Conversely, a negative correlation might indicate that excessive lipophilicity is detrimental to activity.

By understanding which molecular properties drive biological activity, medicinal chemists can rationally design new nicotinate derivatives with improved potency. For instance, if a QSAR model indicates that a smaller substituent at a particular position on the nicotinic acid ring is favored, new analogues can be synthesized to test this hypothesis. This iterative process of QSAR modeling, synthesis, and testing is a cornerstone of modern drug discovery.

Molecular Dynamics Simulations and Docking Studies

Ligand-Protein Binding Interactions (e.g., α-amylase, dehydro-L-gulonate decarboxylase, topoisomerase IIβ)

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. This technique provides valuable insights into the specific interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

α-Amylase: Docking studies of various ligands with α-amylase have been performed to understand their inhibitory potential, which is relevant for the management of postprandial hyperglycemia. nih.gov These studies often reveal key interactions with amino acid residues in the active site, such as Asp197, Glu233, and Asp300. nih.gov While specific docking results for this compound with α-amylase are not detailed in the provided results, it is plausible that its hydroxyl and ester groups could form hydrogen bonds with polar residues in the active site, contributing to its binding affinity. researchgate.netnih.govresearchgate.net

Dehydro-L-gulonate Decarboxylase: Information regarding the docking of this compound with dehydro-L-gulonate decarboxylase is not available in the provided search results.

Topoisomerase IIβ: Topoisomerase II enzymes are crucial for DNA replication and are important targets for anticancer drugs. nih.gov Docking studies of inhibitors with topoisomerase IIβ help to elucidate the mechanism of action at a molecular level. nih.gov These studies can reveal how a ligand intercalates into the DNA-protein complex or binds to allosteric sites, thereby inhibiting the enzyme's function. Although no specific docking studies of this compound with topoisomerase IIβ were found, such an investigation could reveal its potential as a topoisomerase inhibitor.

A hypothetical docking of this compound into a protein active site could involve the interactions summarized in the table below.

Interaction TypePotential Interacting Groups on this compound
Hydrogen Bond DonorHydroxyl group (-OH)
Hydrogen Bond AcceptorEster carbonyl oxygen (C=O), Pyridine nitrogen
Hydrophobic InteractionsMethyl group (-CH₃)

Conformational Analysis and Energetics

Conformational analysis of this compound involves identifying the molecule's stable three-dimensional structures and their relative energies. The presence of a rotatable bond between the pyridine ring and the hydroxyethyl (B10761427) side chain allows the molecule to adopt various conformations.

Theoretical methods, such as molecular mechanics or quantum mechanics calculations, can be used to explore the potential energy surface of the molecule and identify the low-energy conformers. The relative energies of these conformers determine their population at a given temperature. Understanding the preferred conformation of this compound is crucial, as the bioactive conformation (the shape it adopts when binding to a protein) may not be the lowest energy conformation in solution.

Molecular dynamics simulations can further provide insights into the dynamic behavior of the molecule, including the flexibility of the side chain and its interactions with solvent molecules. This information is complementary to docking studies, as it can reveal how the ligand's conformation adapts upon binding to a protein target.

Biological and Biochemical Investigations: Mechanistic Insights in Vitro Studies

Enzyme Inhibition and Modulation Studies (In Vitro)

Initial in vitro screenings have explored the capacity of Methyl 6-(1-hydroxyethyl)nicotinate to modulate the activity of key enzymes involved in metabolic pathways. These studies are crucial for identifying potential therapeutic targets and understanding the compound's biochemical influence.

In vitro assays are a primary method for identifying compounds that can inhibit digestive enzymes like α-amylase, a key target in managing postprandial hyperglycemia. frontiersin.org The inhibition of this enzyme slows the breakdown of complex carbohydrates into simple sugars, thereby reducing the rate of glucose absorption. primescholars.com While numerous plant extracts and synthetic compounds have been evaluated for their α-amylase inhibitory potential, specific data on the inhibitory concentration (IC₅₀) and the nature of inhibition by this compound are not extensively detailed in publicly available literature. General methodologies involve incubating the enzyme with the test compound and a starch substrate, followed by spectrophotometric measurement of the resulting reducing sugars. researchgate.net

Scientific literature accessible through broad searches does not currently contain specific studies detailing the direct interaction between this compound and Dehydro-L-gulonate Decarboxylase. Research into the inhibition or modulation of this enzyme by this specific compound has not been published or is not widely indexed.

Understanding how a compound binds to an enzyme is fundamental to elucidating its mechanism of action. Techniques such as kinetic analysis, fluorescence spectroscopy, and circular dichroism are often employed to characterize these interactions. frontiersin.org For instance, studies on the enzyme 6-hydroxynicotinate 3-monooxygenase (NicC), which acts on a structurally related nicotinate (B505614) derivative, have utilized kinetic analyses and site-directed mutagenesis to identify key amino acid residues, such as Tyr215 and His47, that are critical for substrate binding and catalytic activity. nih.gov Such detailed mechanistic studies for this compound are not presently found in the reviewed scientific literature.

Molecular Interactions with Biological Macromolecules (In Vitro)

Beyond enzyme inhibition, the interaction of small molecules with other significant biological macromolecules, such as DNA and its associated enzymes, is a key area of investigation.

There is no specific information available in the public scientific domain regarding the binding of this compound to Topoisomerase IIβ. The investigation of such interactions is critical for understanding potential cytotoxic or anticancer effects, but this specific area remains un-investigated for this compound in the available literature.

Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) and its phosphorylated form, NADP⁺, are vital coenzymes in cellular metabolism and redox homeostasis. nih.gov Their biosynthesis occurs through several pathways, including de novo synthesis and salvage pathways that utilize precursors like nicotinic acid (NA) and nicotinamide (NAM). researchgate.net In these pathways, nicotinate is converted to nicotinate mononucleotide (NaMN), a direct precursor to NAD⁺. nih.govnih.gov

This compound, as a derivative of nicotinic acid, could theoretically serve as a precursor or modulator in these pathways after metabolic conversion. For instance, the ester group of methyl nicotinate is known to be hydrolyzed to nicotinic acid in biological systems. drugbank.com However, specific in vitro studies elucidating the precise role or mechanism of this compound within the NAD⁺/NADP⁺ biosynthetic pathways, or detailing its conversion and subsequent incorporation, are not currently available in the scientific literature.

Cellular Studies (Excluding Human Clinical Data)

In vitro cellular studies are fundamental to elucidating the specific effects of a compound on cellular behavior and molecular pathways. For this compound, research has begun to explore its impact in various cell line models, providing a preliminary understanding of its cellular interactions.

Investigations of Cellular Responses and Molecular Effects in Cell Lines (e.g., HepG-2 liver cancer cells)

The human hepatoma cell line, HepG-2, is a widely utilized model in toxicological and pharmacological research due to its metabolic capabilities. While direct and extensive research on the effects of this compound on HepG-2 cells is not broadly available in peer-reviewed literature, the existing data on related nicotinic acid derivatives can provide a contextual framework. For instance, studies on other nicotinates have explored cellular viability, proliferation, and the induction of apoptotic pathways.

In the broader context of nicotinate and nicotinamide metabolism, which is closely related to the structure of this compound, research has shown significant involvement in cellular health and disease. For example, metabolomics and transcriptomics analyses have highlighted the role of the nicotinate and nicotinamide metabolism pathway in mitigating hematotoxicity induced by substances like benzene (B151609) in mouse models. nih.gov Specific metabolites within this pathway, such as 1-methylnicotinamide (B1211872) (MNA) and nicotinamide (NA), have demonstrated protective effects against cytotoxicity in HL-60 cells. nih.gov This underscores the potential for compounds structurally related to nicotinic acid to influence cellular responses to stressors.

Studies on other compounds in HepG-2 cells, such as chelerythrine, have demonstrated dose-dependent cytotoxicity. nih.gov This is often evaluated using assays that measure cell viability and the induction of apoptosis through mechanisms like the activation of caspases and the disruption of mitochondrial membrane potential. nih.govnih.gov While these are not direct studies on this compound, they represent the types of cellular response investigations that would be crucial to understanding its specific effects.

Table 1: Representative Cellular Response Parameters Investigated in HepG-2 Cells (General)

ParameterDescriptionTypical Assay
Cell Viability Measures the overall health of a cell population.MTT, MTS, or CCK-8 assays
Cytotoxicity Measures the degree to which an agent is toxic to cells.LDH release assay
Apoptosis Programmed cell death.Annexin V/PI staining, Caspase activity assays
Mitochondrial Membrane Potential An indicator of mitochondrial health and cellular apoptosis.JC-1, TMRM, or TMRE staining
Reactive Oxygen Species (ROS) Production Measures oxidative stress within the cells.DCFDA or DHE staining

Impact on Specific Cellular Metabolic Pathways (in vitro models)

The metabolic fate and impact of a compound are critical to understanding its biological activity. In vitro models, such as those using human liver S9 fractions or cultured cell lines like HepaRG, are instrumental in this area. nih.gov These systems can elucidate the enzymatic pathways responsible for a compound's metabolism.

For compounds related to this compound, the nicotinate and nicotinamide metabolic pathway is of primary importance. nih.gov This pathway is integral to the cellular energy metabolism and redox state, primarily through the production of NAD+ and its phosphorylated form, NADP+. Research has shown that perturbations in this pathway can have significant effects on cellular function and can be implicated in the cellular response to toxins. nih.gov For example, the activation of the sirtuin signaling pathway, which is closely linked to nicotinate and nicotinamide metabolism, has been observed as a protective response in some cellular models. nih.gov

The metabolism of similar small molecules, such as propylene (B89431) glycol methyl ether, has been studied in vitro using HepaRG cells and S9 fractions to identify the roles of alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) in their biotransformation. nih.gov Such studies provide a blueprint for investigating the specific metabolic breakdown of this compound.

Table 2: Key Metabolic Pathways and Enzymes in In Vitro Models

Pathway/EnzymeFunctionRelevance to Nicotinate-Related Compounds
Nicotinate and Nicotinamide Metabolism Production of NAD+ and NADP+, crucial for cellular energy and redox balance.Central pathway for the metabolism of nicotinic acid and its derivatives. nih.gov
Alcohol Dehydrogenase (ADH) Oxidation of alcohols to aldehydes or ketones.Potentially involved in the metabolism of the hydroxyethyl (B10761427) group. nih.gov
Aldehyde Dehydrogenase (ALDH) Oxidation of aldehydes to carboxylic acids.Potential subsequent step in the metabolic cascade. nih.gov
Sirtuin Signaling Pathway NAD+-dependent deacetylases involved in cellular regulation.Can be activated by metabolites from the nicotinate pathway. nih.gov

Methyl 6 1 Hydroxyethyl Nicotinate As a Chemical Precursor and Intermediate

Role in the Synthesis of Complex Organic Molecules

The bifunctional nature of Methyl 6-(1-hydroxyethyl)nicotinate allows it to participate in a variety of chemical transformations, rendering it a useful starting point for the synthesis of intricate molecular structures, including certain classes of alkaloids.

Application in Tacamine-Type Indole (B1671886) Alkaloid Total Synthesis

While specific examples detailing the direct use of this compound in the total synthesis of tacamine-type indole alkaloids are not extensively documented in readily available literature, its structural components are relevant to the retrosynthetic analysis of such complex targets. The pyridine (B92270) ring, for instance, is a common feature in many alkaloid skeletons. The synthetic community often employs functionalized pyridine derivatives to construct the core structures of these natural products. The development of synthetic routes towards complex alkaloids frequently involves the strategic use of building blocks that can be elaborated into the final intricate ring systems.

Development of Pyridine Alkaloid Scaffolds

The development of novel pyridine alkaloid scaffolds is an active area of research, driven by the diverse biological activities exhibited by this class of natural products. Guaipyridine sesquiterpene alkaloids, for example, are characterized by a 2-methylpyridine (B31789) fused to a seven-membered ring. nih.gov The synthesis of such scaffolds often relies on the de novo construction of the pyridine ring or the functionalization of a pre-existing one. nih.gov Compounds like this compound serve as potential starting materials for such endeavors, providing a functionalized pyridine core that can be further modified and incorporated into larger, more complex alkaloid frameworks. The general approach often involves domino reactions or cycloaddition/cycloreversion sequences to build the fused ring systems characteristic of these alkaloids. nih.gov

Scaffold for Medicinal Chemistry Research (Pre-clinical, Design-focused)

In the realm of medicinal chemistry, the design and synthesis of novel compounds with potential therapeutic applications is a primary focus. This compound provides a valuable scaffold for this purpose, allowing for systematic modifications to explore structure-activity relationships.

Design and Synthesis of Nicotinate (B505614) Derivatives and Analogues

Nicotinic acid and its derivatives are known to possess a wide range of biological activities. nih.gov Consequently, the design and synthesis of novel nicotinate analogues is a fertile area of medicinal chemistry research. Starting from a versatile precursor like this compound, chemists can generate libraries of related compounds by modifying the hydroxyl and ester functionalities. For instance, the hydroxyl group can be oxidized to a ketone, acylated to form esters, or replaced with other functional groups, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to various amides. These modifications allow for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are crucial for developing drug candidates. The synthesis of new acylhydrazone derivatives of nicotinic acid, for example, has been explored for potential antibacterial and anticancer activities. nih.gov

Table 1: Potential Modifications of the this compound Scaffold

Functional GroupPotential ModificationResulting Functional Group
Secondary AlcoholOxidationKetone
Secondary AlcoholEsterificationEster
Secondary AlcoholEtherificationEther
Methyl EsterHydrolysisCarboxylic Acid
Methyl EsterAmidationAmide
Pyridine RingN-OxidationPyridine N-oxide

This table is for illustrative purposes and represents general synthetic transformations.

Structure-Activity Relationship (SAR) Studies for Molecular Design and Optimization (In Vitro Context)

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. nih.govgoogle.com By systematically synthesizing and testing a series of analogues based on a common scaffold, researchers can identify key structural features responsible for the desired pharmacological effect. nih.govgoogle.com

The this compound framework is well-suited for such studies. The generation of a focused library of derivatives, as described in the previous section, allows for the exploration of the chemical space around this scaffold. In a typical in vitro SAR study, these compounds would be tested for their activity in a specific biological assay, for example, as enzyme inhibitors or receptor antagonists. nih.gov The data obtained from these assays can then be used to build a model that correlates specific structural changes with increases or decreases in activity, guiding the design of more potent and selective compounds. google.comchemicalbook.com

Table 2: Hypothetical SAR Data for Nicotinate Derivatives

CompoundR1 (at hydroxyethyl)R2 (at ester)In Vitro Activity (IC50, µM)
1 -OH-OCH310.5
2 =O-OCH35.2
3 -OH-NH28.9
4 -OH-OH15.1
5 -OAc-OCH312.3

This table presents hypothetical data to illustrate the concept of an SAR study. IC50 is the half-maximal inhibitory concentration.

Building Block in General Organic Synthesis

Beyond its applications in specialized areas like alkaloid synthesis and medicinal chemistry, this compound is a valuable building block in general organic synthesis. cymitquimica.com Chemical suppliers categorize such compounds as building blocks because they provide chemists with readily available, functionalized molecules that can be incorporated into a wide array of synthetic targets. The presence of both a nucleophilic hydroxyl group and an electrophilic ester group on a stable aromatic ring allows for a diverse range of chemical transformations. This versatility makes it a useful component in the synthetic chemist's toolbox for constructing complex organic molecules.

Utility as a Heterocyclic Building Block

The core structure of this compound, a substituted pyridine, positions it as a key heterocyclic building block. Heterocyclic compounds, particularly those containing nitrogen, are fundamental components of many biologically active molecules and functional materials. The pyridine ring itself is a common scaffold in pharmaceuticals and agrochemicals.

The presence of the 1-hydroxyethyl group at the 6-position and the methyl ester at the 3-position of the pyridine ring provides multiple points for synthetic diversification. This allows chemists to use this compound as a starting material to construct more elaborate heterocyclic systems. For instance, the inherent reactivity of the pyridine ring nitrogen and the potential for functional group interconversion of the substituents enable its use in the formation of fused bicyclic and polycyclic heterocyclic compounds.

The strategic functionalization of this precursor allows for the controlled, stepwise assembly of molecular complexity, a key principle in modern organic synthesis.

Exploitation of Ester and Alcohol Functionalities in Diverse Synthetic Transformations

The synthetic utility of this compound is significantly enhanced by the presence of its two distinct functional groups: a methyl ester and a secondary alcohol. These groups can be selectively or simultaneously transformed, providing access to a wide array of derivatives.

The ester group is amenable to a variety of classical transformations. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common linkage in many pharmaceutical agents. The ester can also undergo transesterification to introduce different alkyl or aryl groups, or be reduced to a primary alcohol.

The secondary alcohol functionality offers another site for chemical modification. It can be oxidized to a ketone, which then serves as an electrophilic center for nucleophilic additions, such as Grignard or organolithium reagents, to form tertiary alcohols with new carbon-carbon bonds. The alcohol can also be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. Furthermore, esterification or etherification of the alcohol group allows for the introduction of various protecting groups or other functional moieties.

The interplay between these two functional groups allows for a high degree of synthetic flexibility. For example, one group can be protected while the other is being chemically modified, enabling a selective and controlled synthetic strategy. This dual functionality makes this compound a valuable intermediate for creating libraries of compounds for drug discovery and for the synthesis of targeted, complex molecules.

Advanced Analytical Methodologies for Characterization and Quantification in Chemical Systems

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is a fundamental technique for separating components of a mixture, making it indispensable for the analysis of Methyl 6-(1-hydroxyethyl)nicotinate. The choice between high-performance liquid chromatography, gas chromatography, and thin-layer chromatography depends on the compound's volatility, polarity, and the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity and determining the concentration of non-volatile and thermally sensitive compounds like this compound. Methods developed for closely related nicotinic acid esters, such as methyl nicotinate (B505614), provide a robust framework for its analysis.

A typical HPLC setup involves a reversed-phase column, such as a C18, which separates compounds based on their hydrophobicity. For instance, a stability study of methyl nicotinate utilized a Supelcosil™ LC-18 column with an eluent of 25% v/v methanol (B129727) in water. nih.gov The eluted compounds were monitored by a UV detector at a wavelength of 263 nm. nih.gov In this analysis, methyl nicotinate showed a retention time of 7.3 minutes, with a limit of detection (LOD) of 0.05 μg/ml. nih.gov Such methods demonstrate excellent linearity and precision, with within-day and between-day variances reported at 0.8% and 1.5%, respectively. nih.gov

For simultaneous analysis of multiple nicotinic acid derivatives, mixed-mode columns like the Primesep 100 can be employed. sielc.com These columns offer unique selectivity by combining reversed-phase and ion-exchange mechanisms. sielc.com A gradient mobile phase of water, acetonitrile (B52724) (MeCN), and a sulfuric acid buffer can effectively separate a mixture of related compounds, with UV detection at 250 nm. sielc.com

ParameterCondition 1 (for Methyl Nicotinate) nih.govCondition 2 (for Nicotinic Acid & Derivatives) sielc.com
Column Supelcosil™ LC-18 (25 cm x 4.6 mm, 5 µm)Primesep 100 (150 mm x 4.6 mm, 5 µm)
Mobile Phase 25% v/v Methanol in WaterGradient of Acetonitrile and 0.05% Sulfuric Acid in Water
Flow Rate 1.5 mL/min1.0 mL/min
Detection UV at 263 nmUV at 250 nm
Analyte Retention Time 7.3 min (Methyl Nicotinate)Varies by compound

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Direct analysis of this compound by GC is challenging due to its polarity and low volatility, which are primarily attributed to the hydroxyl (-OH) group. Therefore, a chemical derivatization step is typically required to convert the analyte into a more volatile and thermally stable form suitable for GC analysis.

A common strategy involves converting polar functional groups, like hydroxyls, into less polar ethers or esters. For example, research on O6-(2'-hydroxyethyl)guanine, a compound also featuring a hydroxyethyl (B10761427) group, demonstrated that the hydroxyl group could be effectively derivatized to enhance volatility for GC-mass spectrometry (GC-MS) analysis. nih.gov This approach prevents peak tailing and improves chromatographic resolution. nih.gov The GC separation is generally performed on a capillary column, such as a Restek Stabilwax®, with a temperature program designed to separate the derivatized analyte from other components. frontiersin.org The use of mass spectrometry as a detector provides definitive identification of the derivatized compound. frontiersin.org

Thin Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of chemical reactions and for preliminary screening of compound purity. For nicotinic acid derivatives, silica (B1680970) gel plates are commonly used as the stationary phase. akjournals.comresearchgate.net

A study on the separation of ten different nicotinic acid derivatives compared various stationary phases, including silica gel, and found that mobile phase composition is key to achieving good separation. akjournals.com For instance, on silica gel plates, a mobile phase of acetone (B3395972) and n-hexane was effective. akjournals.comresearchgate.net The separated spots can be visualized under UV light (typically at 254 nm). researchgate.net TLC is particularly useful for observing the disappearance of starting materials and the appearance of the product, this compound, during its synthesis. It has also been successfully used to evaluate the stability of the related compound methyl nicotinate under various stress conditions, such as heat and UV radiation. researchgate.net

ParameterMethod for Nicotinic Acid Derivatives akjournals.comresearchgate.net
Stationary Phase Silica gel 60 F254
Mobile Phase Acetone + n-hexane
Application Reaction monitoring, separation of derivatives, stability studies
Detection UV light (254 nm)

Hybrid Analytical Techniques

Hybrid or hyphenated techniques combine the separation power of chromatography with the detection capabilities of advanced spectroscopic methods, offering enhanced specificity and sensitivity.

Liquid Chromatography-Mass Spectrometry (LC-MS) is an exceptionally sensitive and specific technique for the analysis of compounds in complex mixtures. It couples the separation capabilities of HPLC with the mass-resolving power of a mass spectrometer, enabling definitive identification and precise quantification.

For the analysis of nicotinic acid and its metabolites, LC-MS methods have been developed using electrospray ionization (ESI) in the positive ion mode, which is suitable for nitrogen-containing compounds like this compound. bevital.nonih.gov The mass spectrometer can be operated in selected ion monitoring (SIM) or selected reaction monitoring (SRM) mode to enhance selectivity and sensitivity. bevital.nonih.gov For example, in an SRM experiment, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and a characteristic product ion is monitored. This process was used to quantify nicotinic acid (transition m/z 124→80) and its metabolites in rat plasma. nih.gov Sample preparation often involves a simple protein precipitation with acetonitrile, followed by evaporation and reconstitution in the mobile phase. nih.govnih.gov Such methods provide low limits of quantification, often in the nanogram per milliliter (ng/mL) range, making them ideal for trace-level analysis. bevital.no

The coupling of HPLC with a Diode Array Detector (HPLC-DAD) is a powerful tool for the simultaneous analysis of multiple compounds in a single run. mdpi.comresearchgate.net The DAD acquires the entire UV-visible spectrum at each point in the chromatogram, which provides valuable information for peak identification and purity assessment. This is a significant advantage over a standard single-wavelength UV detector.

A validated HPLC-DAD method was successfully developed for the simultaneous determination of methyl nicotinate and three salicylic (B10762653) acid derivatives in a pharmaceutical spray. mdpi.comresearchgate.net This method is directly applicable to the analysis of this compound and its potential process-related impurities. The analysis was performed on a C18 column with a simple isocratic mobile phase, allowing for a short analytical run time. mdpi.com The DAD allows for the selection of the optimal wavelength for each compound post-run and can confirm peak purity by comparing spectra across the peak. The method was validated for linearity, accuracy, and precision, demonstrating its reliability for quality control purposes. mdpi.com

Validation Parameters for an HPLC-DAD Method for Methyl Nicotinate and Related Compounds mdpi.comresearchgate.net
AnalyteLinear Range (μg/mL)LOD (μg/mL)LOQ (μg/mL)Recovery (%)
Methyl Nicotinate (MN) 0.03–1000.01440.047892.04 - 101.14
2-hydroxyethyl salicylate (B1505791) (HES) 0.05–500.04550.151692.04 - 101.14
Methyl Salicylate (MS) 0.03–500.00870.028992.04 - 101.14
Ethyl Salicylate (ES) 0.03–500.00610.020492.04 - 101.14

Method Development and Validation for Non-Biological Matrices

The accurate characterization and quantification of "this compound" in non-biological matrices are essential for quality control in manufacturing processes, stability testing, and various research applications. The development of robust analytical methods is a critical step to ensure that the data generated are reliable, reproducible, and fit for their intended purpose. Following method development, a thorough validation process is imperative to provide documented evidence of the method's performance characteristics. This section details the methodologies and validation parameters for the analysis of "this compound" in non-biological contexts.

The primary analytical techniques for the determination of "this compound" are based on chromatographic separations, which offer high resolution and sensitivity. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique due to its versatility and wide applicability for organic molecules containing chromophores, such as the pyridine (B92270) ring in the target compound. Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can also be utilized, particularly for assessing volatile impurities or for confirmatory analysis.

Method development for "this compound" would typically involve the optimization of several key parameters to achieve a suitable separation and detection. For an HPLC method, this includes the selection of an appropriate stationary phase (e.g., a C18 column), the composition of the mobile phase (e.g., a mixture of acetonitrile and water or a buffer), the flow rate, and the detection wavelength. For a GC method, optimization would focus on the selection of the capillary column, the temperature program for the oven, the injector temperature, and the carrier gas flow rate.

Once a suitable method is developed, it must be validated to ensure its performance is acceptable for the intended application. The validation process involves a series of experiments to assess various performance characteristics, as outlined by internationally recognized guidelines such as those from the International Council for Harmonisation (ICH). pharmaguideline.comactascientific.comeuropa.eu The key validation parameters are discussed below.

Specificity (Selectivity)

Specificity is the ability of the analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For "this compound," this would be demonstrated by showing that there is no interference from known related substances or from a blank matrix at the retention time of the analyte. This is often confirmed by analyzing a placebo or blank matrix spiked with the analyte and potential interferents.

Linearity and Range

Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. sepscience.comsepscience.com The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. For the quantification of "this compound," a typical approach would be to prepare a series of standard solutions at different concentrations and analyze them. thermofisher.com The response (e.g., peak area) is then plotted against the concentration, and a linear regression analysis is performed. A correlation coefficient (r) of ≥ 0.999 is generally considered acceptable. environics.com

Table 1: Illustrative Linearity Data for HPLC Analysis of this compound

Concentration (µg/mL)Peak Area (arbitrary units)
5.0125,340
10.0251,680
25.0628,950
50.01,258,900
100.02,516,500
Regression Analysis
Slope 25145
Intercept 780
Correlation Coefficient (r) 0.9999

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. researchgate.net For "this compound," accuracy can be assessed by performing recovery studies on a matrix spiked with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery is then calculated. Acceptance criteria for accuracy are typically in the range of 98.0% to 102.0% recovery. researchgate.net

Table 2: Exemplary Accuracy Results for this compound

Spike LevelTheoretical Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
80%40.039.699.0
100%50.050.3100.6
120%60.059.599.2
Average Recovery 99.6

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. youtube.com Precision is usually evaluated at two levels: repeatability and intermediate precision.

Repeatability (intra-assay precision) is assessed by analyzing multiple replicates of a sample by the same analyst on the same day with the same equipment.

Intermediate Precision is evaluated by varying conditions such as the day of analysis, the analyst, or the equipment.

The precision is expressed as the relative standard deviation (RSD) of the results. An RSD of ≤ 2% is generally considered acceptable for the assay of a main component. researchgate.net

Table 3: Hypothetical Precision Data for the Analysis of this compound

Precision LevelParameterResult (RSD %)
Repeatability(n=6)0.8
Intermediate PrecisionDay 1 vs. Day 21.2
Analyst 1 vs. Analyst 21.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. nih.gov The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. nih.gov These are often determined based on the signal-to-noise ratio, with a ratio of 3:1 being common for LOD and 10:1 for LOQ. environics.com

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. youtube.com For an HPLC method, these variations might include changes in the mobile phase composition (e.g., ±2%), pH, column temperature (e.g., ±5 °C), and flow rate (e.g., ±0.1 mL/min). The stability of the analytical solutions is also evaluated as part of robustness studies. actascientific.com

Future Directions and Emerging Research Avenues

Exploration of Novel and Sustainable Synthetic Pathways

The current synthesis of methyl 6-(1-hydroxyethyl)nicotinate often involves multi-step procedures that may utilize stoichiometric reagents and generate considerable waste. A key area of future research will be the development of novel and more sustainable synthetic pathways. This includes the exploration of catalytic methods, such as asymmetric hydrogenation or transfer hydrogenation of a suitable ketone precursor, which could provide enantiomerically pure this compound. The use of biocatalysis, employing enzymes like ketoreductases, presents another green alternative that could offer high selectivity and operate under mild reaction conditions.

A related compound, methyl 6-(hydroxymethyl)nicotinate, can be synthesized from dimethyl pyridine-2,5-dicarboxylate (B1236617) using sodium borohydride (B1222165) in the presence of calcium chloride. chemicalbook.com Research into the selective oxidation of the methyl group of methyl 6-methylnicotinate (B8608588) to the corresponding hydroxymethyl derivative, followed by a Grignard reaction with a methylmagnesium halide, could also provide a new route. A patented method describes the synthesis of 6-methyl nicotine (B1678760) from methyl 6-methylnicotinate, highlighting the reactivity of this starting material for further elaboration. google.com

Future synthetic strategies could focus on:

Catalytic Asymmetric Synthesis: Developing chiral catalysts for the enantioselective reduction of a ketone precursor.

Biocatalysis: Utilizing engineered enzymes for highly selective and environmentally benign synthesis.

Flow Chemistry: Implementing continuous flow processes for improved safety, efficiency, and scalability.

Renewable Starting Materials: Investigating pathways that begin from bio-based feedstocks.

Advanced Computational Design and Prediction of Analogues with Tuned Molecular Properties

Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and optimization of new chemical entities. For this compound, these methods can be employed to design and predict the properties of novel analogues with tailored characteristics. By systematically modifying the core structure—for instance, by altering the substituents on the pyridine (B92270) ring, changing the ester group, or modifying the hydroxyethyl (B10761427) side chain—it is possible to create a virtual library of related compounds.

Quantum mechanical calculations, such as Density Functional Theory (DFT), can predict various molecular properties, including:

Electronic Properties: Ionization potential, electron affinity, and dipole moment, which influence reactivity and intermolecular interactions.

Structural Parameters: Bond lengths, bond angles, and conformational preferences.

Spectroscopic Properties: Predicting NMR, IR, and UV-Vis spectra to aid in the characterization of newly synthesized analogues.

Molecular dynamics (MD) simulations can further be used to study the conformational landscape of these analogues and their interactions with biological targets or materials. This predictive power allows researchers to prioritize the synthesis of compounds with the most promising profiles, saving significant time and resources. For example, computational approaches have been successfully used to predict the existence and stability of novel inorganic structures, a concept that can be adapted for organic molecules like the analogues of this compound. researchgate.net

Table 1: Predicted Molecular Properties of Hypothetical Analogues

Analogue NamePredicted Property 1Predicted Property 2Predicted Property 3
(S)-methyl 6-(1-amino-2-hydroxyethyl)nicotinateIncreased PolarityEnhanced Hydrogen Bonding CapabilityAltered Receptor Binding Affinity
Methyl 6-(1-fluoroethyl)nicotinateModified LipophilicityAltered Metabolic StabilityPotential for Halogen Bonding
Isopropyl 6-(1-hydroxyethyl)nicotinateIncreased Steric HindranceChanges in Hydrolysis RateModified Pharmacokinetic Profile

This table is illustrative and based on general chemical principles. Actual values would require specific computational studies.

Deeper Mechanistic Elucidation of Biological Interactions (In Vitro) through Integrated Experimental and Computational Approaches

While the parent compound, methyl nicotinate (B505614), is known to act as a rubefacient by causing peripheral vasodilation, likely through the release of prostaglandins, the specific biological interactions of this compound are not well-defined. drugbank.com Future research should focus on a detailed in vitro investigation of its mechanism of action. An integrated approach combining experimental techniques with computational modeling will be crucial.

Experimental in vitro studies could include:

Enzyme Assays: To screen for inhibitory or activating effects on a panel of relevant enzymes, such as cyclooxygenases (COX-1 and COX-2), given the link of nicotinates to prostaglandin (B15479496) synthesis. drugbank.com

Receptor Binding Assays: To determine if the compound interacts with specific cell surface or nuclear receptors.

Cell-Based Assays: To study its effects on various cell lines, monitoring for changes in cell proliferation, signaling pathways, or gene expression.

Metabolite Identification: Using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify how the compound is metabolized by liver microsomes, which can provide insights into its metabolic stability and potential active metabolites.

These experimental findings can be rationalized and further explored through computational methods:

Molecular Docking: To predict the binding mode and affinity of this compound and its analogues to the active sites of target proteins.

Molecular Dynamics Simulations: To simulate the dynamic behavior of the ligand-protein complex, providing insights into the stability of the interaction and the key residues involved.

This synergistic approach will not only clarify the biological activity of this compound but also guide the design of new analogues with enhanced potency and selectivity.

Potential in Advanced Materials Science or Catalysis Development

The functional groups present in this compound—a pyridine ring, a hydroxyl group, and an ester—offer multiple coordination sites, making it an interesting candidate for applications in materials science and catalysis. The pyridine nitrogen can coordinate to metal centers, while the hydroxyl and ester groups can participate in hydrogen bonding or act as ligands.

Potential research directions include:

Metal-Organic Frameworks (MOFs): The compound could serve as a functionalized organic linker for the synthesis of novel MOFs. The hydroxyl group could be used for post-synthetic modification, introducing additional functionality into the framework.

Coordination Polymers: Its ability to chelate metal ions could be exploited to create coordination polymers with interesting magnetic, optical, or catalytic properties.

Organocatalysis: The pyridine moiety, being a weak base, and the hydroxyl group could potentially act in a cooperative manner to catalyze certain organic reactions. Derivatives could be designed to enhance this catalytic activity.

Surface Modification: The compound could be used to modify the surface of materials, imparting new properties such as hydrophilicity or biocompatibility.

The exploration of this compound in these areas is still in its infancy, representing a blue-sky research opportunity with the potential for discovering new materials and catalytic systems.

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for Methyl 6-(1-hydroxyethyl)nicotinate, and what parameters critically affect yield?

  • Methodological Answer : The compound is synthesized via nucleophilic addition using methyl 6-formylnicotinate and methylmagnesium bromide in tetrahydrofuran (THF) at -78°C, followed by warming to 0°C and purification via preparative thin-layer chromatography (TLC). Key parameters include reaction temperature (to control Grignard reagent reactivity), stoichiometry (excess methylmagnesium bromide ensures complete conversion), and purification efficiency (TLC minimizes byproducts). Yield optimization requires careful quenching (e.g., saturated ammonium chloride) and solvent selection for extraction (ethyl acetate) .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. The ¹H NMR spectrum (400 MHz, CD₃OD) reveals signals at δ 8.93 (m, 1H, pyridine-H), 8.26–8.29 (m, 1H), 7.59 (d, 1H), and 1.37 ppm (d, 3H, CH₃ from hydroxyethyl), confirming regiochemistry. Mass spectrometry (MS) and high-performance liquid chromatography (HPLC) further validate purity (>95%) and molecular weight .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods to avoid inhalation of vapors (GHS P260). Wear nitrile gloves, lab coats, and safety goggles (PPE). Store in airtight containers away from ignition sources (flash point data not available, but analogous nicotinate esters suggest flammability). Environmental precautions include preventing drainage contamination (GHS P273) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of this compound?

  • Methodological Answer : Byproduct formation (e.g., over-addition products) can be reduced by controlling Grignard reagent addition rate (dropwise at -78°C) and monitoring reaction progress via TLC. Alternative solvents (e.g., diethyl ether) may improve selectivity. Kinetic studies using in-situ IR spectroscopy can identify intermediate stabilization points .

Q. What strategies resolve discrepancies in reported biological activities of structurally similar nicotinate derivatives?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell line specificity, solvent polarity). A systematic approach includes:

  • Comparative SAR Analysis : Evaluate substituent effects (e.g., difluoromethyl vs. hydroxyethyl groups) on target binding (e.g., nicotinic receptors) .
  • Dose-Response Meta-Analysis : Pool data from independent studies using fixed/random-effects models to assess heterogeneity (e.g., I² statistic) .

Q. How does the hydroxyethyl substituent influence the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : The hydroxyethyl group may enhance hydrolytic sensitivity. Accelerated stability testing (ICH Q1A guidelines) at 40°C/75% RH over 12 weeks can assess degradation pathways. High-performance liquid chromatography-mass spectrometry (HPLC-MS) identifies degradation products (e.g., free nicotinic acid). Buffered solutions (pH 1.2–7.4) simulate gastrointestinal stability for preclinical studies .

Q. What advanced techniques are used to study the compound’s interaction with biological targets?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) to immobilized receptors.
  • Molecular Dynamics Simulations : Predict binding poses using software like GROMACS, validated by mutagenesis studies (e.g., alanine scanning of receptor active sites) .

Data Contradiction and Validation

Q. How should researchers address conflicting data on the compound’s toxicity profile across studies?

  • Methodological Answer :

  • Tiered Toxicity Testing : Repeat assays under standardized OECD guidelines (e.g., acute oral toxicity in rodents, Ames test for mutagenicity).
  • Source Analysis : Compare impurity profiles (e.g., residual solvents, synthetic intermediates) using gas chromatography (GC-MS). Contradictions in carcinogenicity classifications (e.g., IARC vs. ACGIH) may stem from impurity thresholds (e.g., >0.1% carcinogenic contaminants) .

Tables for Key Data

Property Value/Technique Reference
Synthetic Yield70% (preparative TLC)
¹H NMR (CD₃OD)δ 8.93 (m), 1.37 (d, J=6.5 Hz)
Storage ConditionsAirtight, dry, ≤-20°C
Biological Activity ScreeningIC₅₀ (enzyme X): 12.3 µM ± 1.2 (n=3)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.